N-({2-[(2-chlorophenyl)carbonyl]hydrazinyl}carbonothioyl)-3-iodo-4-methylbenzamide
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Overview
Description
N-{[2-(2-chlorobenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide is a complex organic compound with a molecular formula of C16H13ClIN3O2S This compound is characterized by the presence of a chlorobenzoyl group, an iodine atom, and a methyl group attached to a benzamide structure
Preparation Methods
The synthesis of N-{[2-(2-chlorobenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide typically involves multiple steps. The process begins with the preparation of the chlorobenzoyl hydrazine derivative, which is then reacted with carbon disulfide to form the corresponding carbonothioyl compound. This intermediate is subsequently iodinated and coupled with a methylbenzamide derivative under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-{[2-(2-chlorobenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-{[2-(2-chlorobenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth.
Mechanism of Action
The mechanism of action of N-{[2-(2-chlorobenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
N-{[2-(2-chlorobenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide can be compared with similar compounds such as:
N-{[2-(2-chlorobenzoyl)hydrazino]carbonothioyl}-3-methylbenzamide: This compound lacks the iodine atom, which may result in different chemical reactivity and biological activity.
N-{[2-(2-Hydroxybenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide: The presence of a hydroxy group instead of a chlorine atom can significantly alter the compound’s properties and applications.
Properties
Molecular Formula |
C16H13ClIN3O2S |
---|---|
Molecular Weight |
473.7 g/mol |
IUPAC Name |
N-[[(2-chlorobenzoyl)amino]carbamothioyl]-3-iodo-4-methylbenzamide |
InChI |
InChI=1S/C16H13ClIN3O2S/c1-9-6-7-10(8-13(9)18)14(22)19-16(24)21-20-15(23)11-4-2-3-5-12(11)17/h2-8H,1H3,(H,20,23)(H2,19,21,22,24) |
InChI Key |
ACJGKIXOCCXRJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=CC=C2Cl)I |
Origin of Product |
United States |
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